2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C12H21BO2. It is a boron-containing compound that features a bicyclo[3.1.0]hexane ring system and a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes in the presence of an organic or iridium photoredox catalyst under blue LED irradiation. This method provides good yields and is highly diastereoselective when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Hydroboration: It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Common Reagents and Conditions
Borylation: Palladium catalysts are commonly used.
Hydroboration: Transition metal catalysts are employed.
Major Products
Borylation: Pinacol benzyl boronate.
Hydroboration: Corresponding boron-containing products depending on the starting alkyne or alkene.
Scientific Research Applications
2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as borylation and hydroboration. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound shares the bicyclo[3.1.0]hexane ring system but differs in the functional groups attached.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound shares the dioxaborolane moiety but lacks the bicyclo[3.1.0]hexane ring system.
Uniqueness
2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the bicyclo[3.1.0]hexane ring system and the dioxaborolane moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C12H21BO2 |
---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-(6-bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9(8)10/h8-10H,5-7H2,1-4H3 |
InChI Key |
KNOPKUHEOKRHAB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C3C2CCC3 |
Origin of Product |
United States |
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